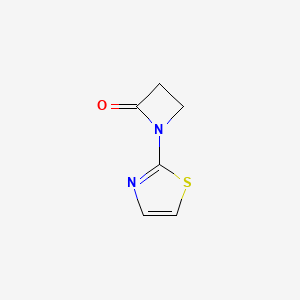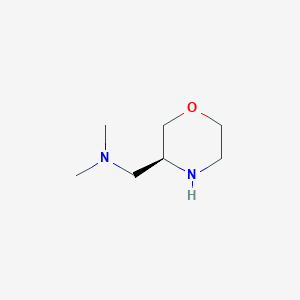
1-(Thiazol-2-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiazol-2-yl)azetidin-2-one is a heterocyclic compound that combines the structural features of thiazole and azetidinone rings. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, while azetidinone is a four-membered lactam ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Thiazol-2-yl)azetidin-2-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode ist die Reaktion von Thiazolderivaten mit β-Lactamvorläufern unter bestimmten Bedingungen. Beispielsweise kann die Reaktion von 2-Aminothiazol mit Chlorethylacetylchlorid in Gegenwart einer Base wie Triethylamin 1-(Thiazol-2-yl)azetidin-2-on ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Um das Endprodukt zu reinigen, wird häufig die Umkristallisation aus Lösungsmitteln wie Ethanol verwendet .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(Thiazol-2-yl)azetidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Thiazolring auftreten, insbesondere am Kohlenstoffatom neben dem Stickstoffatom.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in Essigsäure.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte:
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Thiazolidinderivaten.
Substitution: Verschiedene substituierte Thiazolderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf seine antimikrobiellen Eigenschaften gegen Bakterien und Pilze.
Medizin: Als potenzieller Antikrebsmittel untersucht, da es bestimmte Enzyme und Signalwege, die an der Proliferation von Krebszellen beteiligt sind, hemmen kann.
Industrie: In der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-(Thiazol-2-yl)azetidin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In antimikrobiellen Anwendungen kann es die Synthese der bakteriellen Zellwand hemmen, indem es an Penicillin-bindende Proteine (PBPs) bindet. In der Krebsforschung kann es Enzyme wie Topoisomerasen hemmen, was zu DNA-Schäden und Apoptose in Krebszellen führt .
Ähnliche Verbindungen:
Thiazolidin-4-on: Ein weiteres Thiazolderivat mit ähnlichen antimikrobiellen Eigenschaften.
Azetidin-2-on: Die Stammverbindung von β-Lactam-Antibiotika wie Penicillinen und Cephalosporinen.
Thiazol: Eine einfachere Struktur, die als Vorläufer für verschiedene bioaktive Verbindungen dient.
Einzigartigkeit: 1-(Thiazol-2-yl)azetidin-2-on ist aufgrund seiner kombinierten strukturellen Merkmale von Thiazol- und Azetidinonringen einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Diese duale Funktionalität macht es zu einem vielseitigen Gerüst für die Medikamentenentwicklung .
Wirkmechanismus
The mechanism of action of 1-(Thiazol-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In anticancer research, it may inhibit enzymes like topoisomerases, leading to DNA damage and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Thiazolidin-4-one: Another thiazole derivative with similar antimicrobial properties.
Azetidin-2-one: The parent compound of β-lactam antibiotics like penicillins and cephalosporins.
Thiazole: A simpler structure that serves as a precursor for various bioactive compounds.
Uniqueness: 1-(Thiazol-2-yl)azetidin-2-one is unique due to its combined structural features of thiazole and azetidinone rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold for drug development .
Eigenschaften
Molekularformel |
C6H6N2OS |
|---|---|
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
1-(1,3-thiazol-2-yl)azetidin-2-one |
InChI |
InChI=1S/C6H6N2OS/c9-5-1-3-8(5)6-7-2-4-10-6/h2,4H,1,3H2 |
InChI-Schlüssel |
CCBLADXHKQXMMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1=O)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)


![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)



![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)


![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)


